molecular formula C11H13F3N2O4 B1519554 2,2,2-trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate CAS No. 1235438-73-9

2,2,2-trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate

Cat. No.: B1519554
CAS No.: 1235438-73-9
M. Wt: 294.23 g/mol
InChI Key: QMZGZVYIQWCCSU-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate is a carbamate derivative featuring a trifluoroethyl group and a pyridine ring substituted with a 2-methoxyethoxy moiety at the 6-position.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O4/c1-18-4-5-19-9-3-2-8(6-15-9)16-10(17)20-7-11(12,13)14/h2-3,6H,4-5,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZGZVYIQWCCSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=C(C=C1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for Carbamates with Pyridinyl Substituents

Carbamates are typically synthesized by reacting amines with carbonyl-containing reagents such as chloroformates or carbonates. For pyridin-3-yl carbamates, the amino group on the pyridine ring is the nucleophile that reacts with electrophilic carbonyl sources to form the carbamate linkage.

  • A common approach involves reaction of 6-(2-methoxyethoxy)pyridin-3-amine with 2,2,2-trifluoroethyl chloroformate or equivalent activated carbonate derivatives under controlled conditions to yield the target carbamate.
  • The use of base catalysts such as triethylamine or pyridine is typical to neutralize the HCl formed during the reaction.

This approach is consistent with general carbamate syntheses reported in medicinal chemistry literature, where carbamates are formed by coupling primary amines with alkyl chloroformates in the presence of base.

Specific Preparation Steps and Conditions

While direct literature on the exact compound is sparse, analogous preparation methods for related pyridinyl carbamates and trifluoroethyl carbamates provide a reliable template:

Step Reagents and Conditions Description Yield/Remarks
1. Synthesis of 6-(2-methoxyethoxy)pyridin-3-amine Starting from 6-bromopyridin-3-amine, etherification with 2-methoxyethanol under basic conditions Introduces the 2-methoxyethoxy substituent on the pyridine ring Moderate to high yield reported in similar syntheses
2. Preparation of 2,2,2-trifluoroethyl chloroformate Reacting 2,2,2-trifluoroethanol with phosgene or triphosgene under inert atmosphere Generates the electrophilic chloroformate reagent Requires careful handling due to toxicity
3. Carbamate formation React 6-(2-methoxyethoxy)pyridin-3-amine with 2,2,2-trifluoroethyl chloroformate in anhydrous solvent (e.g., dichloromethane) with triethylamine at 0°C to room temperature Formation of the carbamate bond via nucleophilic substitution Yields typically range 60-85% depending on conditions

Alternative Synthetic Routes

  • Use of Mixed Carbonates and Azides: Some carbamates can be synthesized via reaction of amines with mixed carbonates or azides, though this is less common for trifluoroethyl carbamates due to the availability of chloroformate reagents.
  • Carbonylation via Phenyl Carbamates: Phenyl carbamates can serve as electrophilic transfer reagents for carbamate formation on amines, but this method is generally applied to phenyl carbamates rather than trifluoroethyl derivatives.

Experimental Example from Related Compounds

A related preparation of tert-butyl 6-(hydroxymethyl)pyridin-3-ylcarbamate demonstrates key steps relevant to the target compound’s synthesis:

Parameter Details
Reducing agent Lithium aluminium hydride (LiAlH4)
Solvent Tetrahydrofuran (THF) or diethyl ether
Temperature 0°C to room temperature
Reaction time 3 to 12 hours
Workup Quenching with water and sodium hydroxide, filtration, and purification by column chromatography
Yield 60-78% depending on conditions

This reduction step is often used to prepare hydroxymethyl intermediates that can be further functionalized to carbamates.

Summary Table of Preparation Methods

Method Reagents Conditions Advantages Limitations
Chloroformate coupling 6-(2-methoxyethoxy)pyridin-3-amine + 2,2,2-trifluoroethyl chloroformate + base Anhydrous solvent, 0°C to RT Direct, high yield, widely used Requires handling of toxic chloroformates
Mixed carbonate/azide method Amine + mixed carbonate or azide reagents Various, often requires catalyst Alternative route, milder reagents Less common for trifluoroethyl carbamates
Reduction and functionalization Pyridinyl esters reduced by LiAlH4, then converted Low temperature, inert atmosphere Useful for preparing intermediates Multi-step, sensitive reagents

Research Findings and Considerations

  • The presence of the trifluoroethyl group enhances the compound’s lipophilicity and metabolic stability, which is significant in medicinal chemistry applications.
  • The pyridin-3-yl substitution with 6-(2-methoxyethoxy) provides solubility and potential bioavailability advantages.
  • The carbamate linkage is generally stable under physiological conditions but can be hydrolyzed enzymatically, which is useful for prodrug strategies.
  • Patent literature indicates that similar carbamate compounds are synthesized using standard chloroformate coupling methods and are employed in pharmaceutical contexts, underscoring the method’s reliability and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives such as alcohols or amines.

  • Substitution: Generation of various substituted pyridine derivatives.

Scientific Research Applications

2,2,2-Trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate is widely used in scientific research due to its unique chemical structure and properties. It finds applications in:

  • Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: In the study of enzyme inhibition and receptor binding assays.

  • Medicine: As a potential candidate for drug development and in the synthesis of pharmaceuticals.

  • Industry: In the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The pyridine ring and methoxyethoxy group contribute to its binding affinity to target proteins or enzymes, leading to the desired biological or chemical activity.

Comparison with Similar Compounds

Substituent Effects on the Pyridine Ring

The pyridine ring’s substituents significantly influence electronic properties, solubility, and target interactions. Key analogs include:

Compound Name Pyridine Substituent Key Inferred Properties Reference
Target Compound 6-(2-Methoxyethoxy) Moderate lipophilicity; enhanced solubility due to ether oxygen; potential H-bonding -
2,2,2-Trifluoroethyl N-[6-(Methylsulfonyl)-3-pyridinyl]carbamate (CAS 1251924-34-1) 6-(Methylsulfonyl) High electrophilicity; strong target interaction (e.g., kinase inhibition); lower solubility due to sulfone group
Ethyl (6-Fluoro-3-Iodopyridin-2-yl)carbamate (CAS 1001070-26-3) 6-Fluoro-3-Iodo Halogen effects (electron-withdrawing F, bulky I); potential for radiolabeling or cross-coupling reactions
  • Methoxyethoxy vs. Methylsulfonyl : The target’s 2-methoxyethoxy group improves solubility compared to the methylsulfonyl analog, which may suffer from reduced aqueous solubility despite stronger target engagement .
  • Halogenated Analogs : Fluoro and iodo substituents (e.g., CAS 1001070-26-3) introduce steric and electronic effects but lack the hydrogen-bonding capability of methoxyethoxy .

Carbamate Group Variations

The alkyl group on the carbamate impacts metabolic stability and pharmacokinetics:

Carbamate Group Key Properties Example Compounds
2,2,2-Trifluoroethyl High metabolic stability (C-F bonds resist oxidation); increased lipophilicity Target compound; CAS 1251924-34-1
Ethyl Lower metabolic stability; reduced lipophilicity Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate
Benzyl/Tert-Butyl Bulky groups may hinder target binding; tert-butyl offers steric protection Patent compounds with benzyl/tert-butyl carbamates (e.g., Formula 4 in )
  • Trifluoroethyl Superiority: The trifluoroethyl group in the target compound provides a favorable balance of stability and lipophilicity compared to non-fluorinated analogs, aligning with trends in fluorine medicinal chemistry .

Fluorine’s Role in Bioavailability

The trifluoroethyl group reduces basicity of adjacent amines and enhances membrane permeability, as observed in fluorinated drug candidates . This suggests improved oral bioavailability for the target compound compared to ethyl or benzyl carbamates.

Target Engagement

  • Methylsulfonyl Analog (CAS 1251924-34-1) : The sulfone group may enhance binding to ATP pockets in kinases, but its discontinuation (as per ) hints at synthetic challenges or toxicity .

Patent Landscape and Structural Diversity

European patents () highlight pyridinylmethyl-carbamates with trifluoroacetic acid complexes, varying the pyridine position (2-, 3-, or 4-yl). The target’s 3-pyridinyl orientation may optimize binding geometry compared to 2- or 4-isomers .

Q & A

Q. What are the recommended synthetic routes for 2,2,2-trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate?

Methodological Answer: The synthesis typically involves reacting a pyridin-3-amine derivative (e.g., 6-(2-methoxyethoxy)pyridin-3-amine) with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine or pyridine. The reaction is conducted in anhydrous solvents like dichloromethane or tetrahydrofuran under inert conditions (0–25°C, 12–24 hours). Post-reaction, purification via column chromatography or recrystallization ensures high yield and purity. This approach aligns with carbamate synthesis methodologies for analogous compounds (e.g., ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate in and ) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent integration and connectivity (e.g., trifluoroethyl and pyridinyl signals).
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular weight (e.g., [M+H]+ or [M–H]– ions).
  • High-Performance Liquid Chromatography (HPLC): For purity assessment (>95% by UV detection at 254 nm).
  • Elemental Analysis: Confirms empirical formula (e.g., C, H, N content).
    These methods are standard for carbamates, as demonstrated in for ethyl (2-amino-6-((4-fluorobenzyl)amino)pyridin-3-yl)carbamate .

Advanced Research Questions

Q. How does the substitution pattern on the pyridine ring influence the compound’s bioactivity and selectivity?

Methodological Answer: Structure-activity relationship (SAR) studies suggest that electron-donating groups (e.g., 2-methoxyethoxy) enhance solubility and target binding, while the trifluoroethyl group improves metabolic stability and lipophilicity. For example:

  • Pyridine substituents: Methoxyethoxy groups increase hydrogen-bonding potential, as seen in TRPV1 antagonists () .
  • Trifluoroethyl moiety: Enhances resistance to enzymatic degradation, as observed in EZH2 inhibitors () .
    To validate SAR, researchers can systematically modify substituents (e.g., replacing methoxyethoxy with ethoxy or halogen groups) and assay bioactivity in relevant models (e.g., enzyme inhibition or cellular uptake assays) .

Q. What methodologies are effective in studying the compound’s interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (e.g., KdK_d, konk_{on}, koffk_{off}) between the compound and purified proteins.
  • Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (enthalpy/entropy changes).
  • Molecular Dynamics (MD) Simulations: Predicts binding modes using software like Schrödinger or GROMACS, guided by crystallographic data (e.g., ’s pharmacological characterization of trifluoroethyl-containing antagonists) .
  • In Vitro Assays: Use cell lines expressing target receptors (e.g., GPCRs or ion channels) to assess functional responses (e.g., calcium flux or cAMP modulation) .

Q. How can researchers resolve contradictions in bioactivity data across structurally similar analogs?

Methodological Answer: Contradictions often arise from subtle structural differences (e.g., fluorine substitution or heterocycle variations). Strategies include:

  • Meta-Analysis of SAR Data: Compare analogs like 2,2,2-trifluoroethyl N-(cyclopropylmethyl)carbamate () and 2-fluoroethyl analogs to isolate substituent effects .
  • Computational QSAR Models: Use tools like MOE or RDKit to correlate structural descriptors (e.g., logP, polar surface area) with activity.
  • Dose-Response Profiling: Validate discrepancies using orthogonal assays (e.g., radioligand binding vs. functional activity) .

Q. What experimental strategies optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to enhance solubility, as seen in ’s lenacapavir sodium formulation .
  • Microsomal Stability Assays: Assess metabolic stability using liver microsomes (human/rodent) and LC-MS/MS quantification.
  • Salt Formation: Improve crystallinity and bioavailability via counterion selection (e.g., hydrochloride salts in ) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate

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